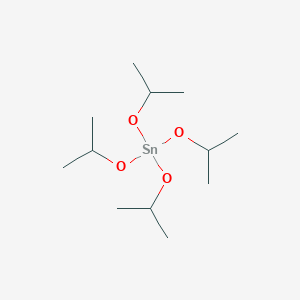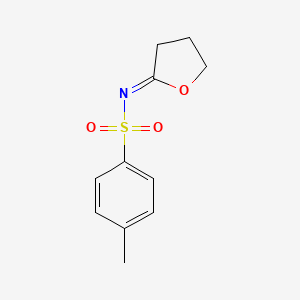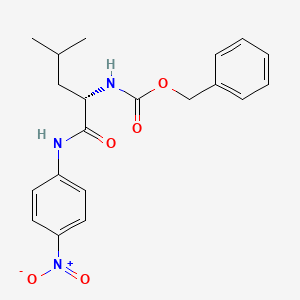
Z-Leu-pna
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Leu-pna is a substrate for aminopeptidases such as aminopeptidase N (APN), cystinyl aminopeptidase, and leucine aminopeptidase (LAP) . It can be used for in vitro assays with purified enzyme or cell extracts .
Synthesis Analysis
The synthesis of peptide nucleic acids (PNAs) like Z-Leu-pna involves replacing the sugar-phosphate backbone of natural nucleic acid with a synthetic peptide backbone . The synthesis of PNA-peptide conjugates can be performed on a peptide synthesizer .Molecular Structure Analysis
Z-Leu-pna is a peptide nucleic acid (PNA), a DNA/RNA analog where the sugar-phosphate backbone is replaced by N-2-aminoethylglycine repeating units . This results in an achiral and uncharged mimic .Chemical Reactions Analysis
Z-Leu-pna, as a substrate for aminopeptidases, undergoes hydrolysis leading to an increase in absorbance due to the release of the yellow chromophore p-nitroaniline .Aplicaciones Científicas De Investigación
Peptide Synthesis in Organic Media : Filippova et al. (2001) demonstrated the use of immobilized subtilisin in the synthesis of the peptide Z-Ala-Ala-Leu-Phe-pNA in organic mixtures, highlighting the potential of Z-Leu-pna in peptide synthesis applications (Filippova et al., 2001).
Catalyzing Peptide Synthesis : Getun et al. (1997) used SDS-subtilisin complex as a catalyst for the synthesis of peptides including Z-Ala-AIa-Leu-pNA in ethanol and 2-propanol, suggesting the importance of Z-Leu-pna in enzymatic peptide synthesis (Getun et al., 1997).
Application in Peptide Nucleic Acids : The use of peptide nucleic acids (PNAs), which may involve Z-Leu-pna, in gene therapy and diagnostics is discussed by Janson and During (2006). PNAs are crucial in molecular diagnostics and targeted gene delivery (Janson & During, 2006).
Role in Calpain Inhibition : Harris et al. (1995) characterized Z-Leu-Arg-(7-methoxynaphthyl)amide, related to Z-Leu-pna, as a substrate for calpain I, underscoring its relevance in studying enzyme inhibitors (Harris et al., 1995).
Aminopeptidase Activity Study : Cahan et al. (2001) explored aminopeptidase activity using Leu-pNA, related to Z-Leu-pna, in Pseudomonas aeruginosa, signifying its utility in enzyme activity research (Cahan et al., 2001).
Bioconjugation in Biosensing : Crisci et al. (2021) discussed the bioconjugation of a PNA probe to zinc oxide nanowires for label-free sensing, indicating the potential of Z-Leu-pna in biosensor technology (Crisci et al., 2021).
Enzymatic Promiscuity in Metallohydrolases : Serafim et al. (2022) explored the promiscuity of Streptomyces griseus aminopeptidase (SgAP) in hydrolyzing Leu-pNA, related to Z-Leu-pna, highlighting the enzyme's versatility in peptide and phosphoester hydrolyses (Serafim et al., 2022).
DNA Polymerase Inhibition : Taguchi et al. (1992) reported the inhibition of DNA polymerases by tripeptide derivative protease inhibitors, including Z-Leu-Leu-Leu-al, indicating the significance of Z-Leu-pna derivatives in studying polymerase activities (Taguchi et al., 1992).
Direcciones Futuras
Z-Leu-pna, as a substrate for aminopeptidases, has potential applications in the rapid detection of microorganisms . Abnormal levels of aminopeptidases like LAP, which Z-Leu-pna can help detect, are associated with various diseases and pathological processes, such as cancer and drug-induced liver injury .
Propiedades
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFYUGQKEFKRAI-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-pna | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


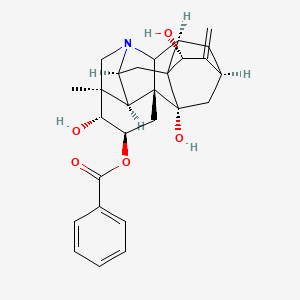
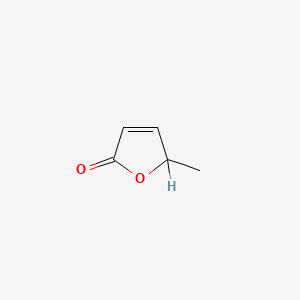
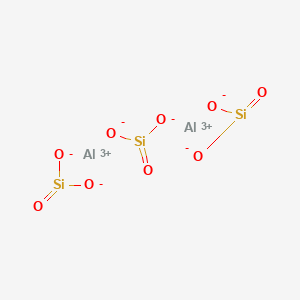
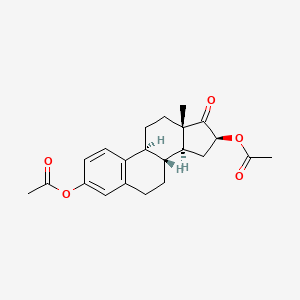
![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)
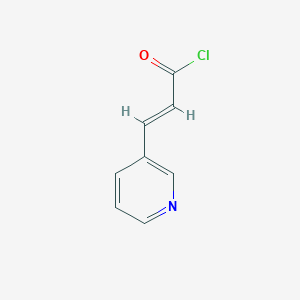
![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
